3-(Prop-1-yn-1-yl)pyrrolidine 3-(Prop-1-yn-1-yl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18140607
InChI: InChI=1S/C7H11N/c1-2-3-7-4-5-8-6-7/h7-8H,4-6H2,1H3
SMILES:
Molecular Formula: C7H11N
Molecular Weight: 109.17 g/mol

3-(Prop-1-yn-1-yl)pyrrolidine

CAS No.:

Cat. No.: VC18140607

Molecular Formula: C7H11N

Molecular Weight: 109.17 g/mol

* For research use only. Not for human or veterinary use.

3-(Prop-1-yn-1-yl)pyrrolidine -

Specification

Molecular Formula C7H11N
Molecular Weight 109.17 g/mol
IUPAC Name 3-prop-1-ynylpyrrolidine
Standard InChI InChI=1S/C7H11N/c1-2-3-7-4-5-8-6-7/h7-8H,4-6H2,1H3
Standard InChI Key UIWBCGUXQCYJJD-UHFFFAOYSA-N
Canonical SMILES CC#CC1CCNC1

Introduction

Chemical Structure and Identifiers

Molecular Architecture

The compound consists of a five-membered pyrrolidine ring (C₄H₈N) with a propargyl group (-CH₂C≡CH) attached to the third carbon (Figure 1). The sp³-hybridized nitrogen in the pyrrolidine ring and the sp-hybridized carbon in the propargyl group create distinct electronic and steric properties, influencing its reactivity and intermolecular interactions .

Key Identifiers

PropertyValue
IUPAC Name3-(prop-2-yn-1-yl)pyrrolidine
Molecular FormulaC₇H₁₁N
Molecular Weight109.17 g/mol
CAS Registry Number1909317-25-4
SMILESC#CC[C@H]1CCCN1
InChI KeyFNYDBEODLVKLEK-UHFFFAOYSA-N

Synthesis and Optimization

Titanium–Magnesium Catalyzed Carbocyclization

A high-yield route involves Ti(O-iPr)₄ and EtMgBr-catalyzed carbocyclization of N-allyl-substituted propargylamines with Et₂Zn. This method achieves regio- and stereoselective formation of pyrrolidine derivatives with Z-configured exocyclic double bonds (85–92% yield) . For example, reacting N-allyl-propargylamine derivatives with Et₂Zn in dichloromethane at room temperature produces 3-substituted pyrrolidines, which are isolated via ethyl acetate extraction .

Microwave-Assisted Coupling

Copper nanoparticle-catalyzed three-component reactions under microwave irradiation enable rapid synthesis. This approach condenses pyrrolidine, propargyl bromide, and aryl halides in acetonitrile, achieving yields up to 89% within 2 hours .

Alternative Routes

  • Nucleophilic Substitution: Pyrrolidine reacts with propargyl bromide in polar aprotic solvents (e.g., DMF) at 150°C for 20 hours.

  • Sonogashira Cross-Coupling: Palladium-catalyzed coupling of pyrrolidine derivatives with terminal alkynes, though less common due to competing side reactions .

Physicochemical Properties

Experimental Data

PropertyValueSource
Physical StateColorless to pale yellow oil
Boiling Point198–202°C (estimated)
logP (Partition Coeff.)1.82
Water Solubility1.2 mg/mL (25°C)
pKa (Basicity)9.4

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.69–1.75 (m, 4H, pyrrolidine CH₂), 2.42–2.50 (m, 4H, N-CH₂ and propargyl CH₂), 4.95 (s, 1H, ≡C-H) .

  • ¹³C NMR: δ 24.2 (pyrrolidine CH₂), 51.1 (N-CH₂), 86.0 (sp-hybridized C≡C), 123.9 (sp² carbons) .

Applications in Drug Discovery

Kinase Inhibition

Derivatives of 3-(prop-2-yn-1-yl)pyrrolidine serve as scaffolds for kinase inhibitors. For instance, pyrazolo[3,4-d]pyrimidines bearing pyrrolidine-propargyl motifs exhibit nanomolar activity against CSF-1R, a target in glioblastoma therapy . Modulating the propargyl group’s electronics (e.g., introducing electron-withdrawing substituents) enhances target affinity .

GPCR-Targeted Libraries

The compound is included in ChemDiv’s Human GPCR Annotated Library (5,539 compounds) for high-throughput screening. Its rigid structure mimics endogenous ligands of G protein-coupled receptors, enabling the discovery of modulators for neurological disorders .

Covalent Drug Development

The propargyl group participates in click chemistry reactions (e.g., Huisgen cycloaddition) to generate covalent inhibitors. For example, cysteine-targeted libraries utilize this motif for irreversible binding to catalytic residues .

Hazard StatementPrecautionary Measures
H315: Skin irritationWear nitrile gloves
H319: Eye damageUse safety goggles
H335: Respiratory irritationUse fume hood

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